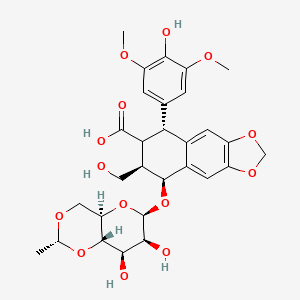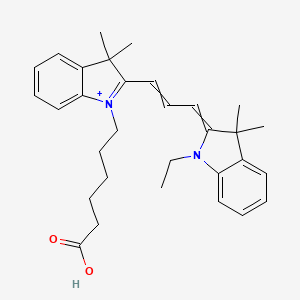
Etoposide Hydroxy Acid (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etoposide Hydroxy Acid (Mixture of Diastereomers) is a derivative of Etoposide, a well-known chemotherapeutic agent used in the treatment of various cancers such as small-cell lung cancer and testicular cancer . The compound has the molecular formula C29H34O14 and a molecular weight of 606.57 . It is characterized by the presence of multiple stereocenters, leading to the formation of diastereomers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Etoposide Hydroxy Acid is synthesized from Etoposide through a series of chemical reactions. The process involves the hydrolysis of Etoposide to introduce hydroxyl groups, resulting in the formation of Etoposide Hydroxy Acid . The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the hydrolysis process.
Industrial Production Methods: Industrial production of Etoposide Hydroxy Acid follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is common to separate the diastereomers and obtain a mixture with the desired composition .
Analyse Des Réactions Chimiques
Types of Reactions: Etoposide Hydroxy Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions to oxidize specific functional groups in Etoposide Hydroxy Acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce ketone or aldehyde groups.
Major Products Formed: The major products formed from these reactions include various derivatives of Etoposide Hydroxy Acid with modified functional groups, which can exhibit different biological activities and pharmacokinetic properties .
Applications De Recherche Scientifique
Etoposide Hydroxy Acid has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Mécanisme D'action
Etoposide Hydroxy Acid exerts its effects by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By forming a complex with topoisomerase II and DNA, the compound induces breaks in double-stranded DNA, preventing repair and leading to cell death. This mechanism is particularly effective in the G2 and S phases of the cell cycle .
Comparaison Avec Des Composés Similaires
Etoposide: The parent compound, used widely in chemotherapy.
Teniposide: Another derivative of podophyllotoxin with similar mechanisms of action.
Podophyllotoxin: The natural product from which Etoposide and its derivatives are synthesized.
Uniqueness: Etoposide Hydroxy Acid is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to Etoposide. The presence of multiple stereocenters and the formation of diastereomers contribute to its distinct pharmacological profile .
Propriétés
Formule moléculaire |
C29H34O14 |
|---|---|
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
(5R,7R,8S)-8-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-5-(4-hydroxy-3,5-dimethoxyphenyl)-7-(hydroxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid |
InChI |
InChI=1S/C29H34O14/c1-11-38-9-20-27(41-11)24(32)25(33)29(42-20)43-26-14-7-17-16(39-10-40-17)6-13(14)21(22(28(34)35)15(26)8-30)12-4-18(36-2)23(31)19(5-12)37-3/h4-7,11,15,20-22,24-27,29-33H,8-10H2,1-3H3,(H,34,35)/t11-,15+,20-,21-,22?,24-,25+,26-,27-,29+/m1/s1 |
Clé InChI |
IRWMJBVWHXLXJX-TYXFMAAQSA-N |
SMILES isomérique |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@@H](O2)O[C@H]3[C@H](C([C@@H](C4=CC5=C(C=C34)OCO5)C6=CC(=C(C(=C6)OC)O)OC)C(=O)O)CO)O)O |
SMILES canonique |
CC1OCC2C(O1)C(C(C(O2)OC3C(C(C(C4=CC5=C(C=C34)OCO5)C6=CC(=C(C(=C6)OC)O)OC)C(=O)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13861896.png)
![N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13861901.png)
![[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B13861902.png)
![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13861903.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19-methoxy-12-[(2R)-1-[(3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13861904.png)



![4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid](/img/structure/B13861918.png)

